molecular formula C26H22N4O6 B2775711 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358745-01-3

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2775711
CAS RN: 1358745-01-3
M. Wt: 486.484
InChI Key: CTNGCEISOXZEAD-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have been explored. These analogs exhibit significant antitumor activity toward various cell lines in vitro, indicating their potential as anticancer agents (Maftei et al., 2013). Additionally, efficient synthesis protocols for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide have been developed, showcasing the versatility of these compounds in drug synthesis (Patil et al., 2008).

Biological Activities

Research into quinazoline derivatives containing the 1,3,4-oxadiazole scaffold has demonstrated potent inhibitory activity against various cancer cell lines. For instance, certain derivatives showed more potent inhibitory activity than the control drug Tivozanib, suggesting their potential as novel anticancer agents (Qiao et al., 2015). Moreover, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives have revealed their promising anticancer properties, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "3-aminobenzoic acid", "3,5-dimethoxyaniline", "sodium hydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 3-methoxychalcone", "b. Nitration of 3-methoxychalcone with nitric acid to form 2-nitro-3-methoxychalcone", "c. Reduction of 2-nitro-3-methoxychalcone with sodium borohydride to form 3-methoxy-2-aminochalcone", "d. Cyclization of 3-methoxy-2-aminochalcone with phosporus oxychloride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Reaction of 3,5-dimethoxybenzoyl chloride with hydrazine hydrate to form 3,5-dimethoxyphenylhydrazine", "b. Reaction of 3,5-dimethoxyphenylhydrazine with 3-aminobenzoic acid in the presence of sodium hydride and N,N-dimethylformamide to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of the two intermediates", "a. Activation of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with N,N'-dicyclohexylcarbodiimide", "b. Addition of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione to the activated intermediate to form the final product" ] }

CAS RN

1358745-01-3

Product Name

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O6

Molecular Weight

486.484

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

CTNGCEISOXZEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

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